molecular formula C9H11ClFNO B13188994 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B13188994
M. Wt: 203.64 g/mol
InChI Key: KAOOWYDXAAFDBY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol is a secondary alcohol and primary amine derivative featuring a chloro-fluorophenyl substituent. The compound’s structure comprises a propan-1-ol backbone with an amino group at the C3 position and a 2-chloro-4-fluorophenyl group at the C1 position. This substitution pattern introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(2-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

KAOOWYDXAAFDBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of 3-amino-1-(2-chloro-4-fluorophenyl)propan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and crystallographic

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Reference
3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol 2-Cl, 4-F on phenyl C₉H₁₀ClFNO 217.64 Secondary alcohol, primary amine; planar fused-ring systems in analogs show dihedral angles ~89°
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 4-F on phenyl C₉H₁₃ClFNO 205.66 Chiral center at C2; hydrochloride salt enhances solubility
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol 4-isopropyl on phenyl C₁₂H₁₉NO 193.29 Tertiary amine; bulky isopropyl group increases steric hindrance
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-CH₃ on phenyl; 3-phenylpropyl C₁₆H₁₈FN 243.32 Extended alkyl chain; dual aromatic systems enhance lipophilicity
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-fluorophenyl)propan-1-one 3-Cl,4-F anilino; 4-F phenyl ketone C₁₅H₁₁ClF₂NO 310.71 Ketone instead of alcohol; planar chromene system in related structures

Key Observations :

  • Substituent Position : The 2-chloro-4-fluoro substitution in the target compound creates a sterically hindered environment compared to analogs with para-substituents (e.g., 4-fluorophenyl in ). This may reduce rotational freedom and influence binding interactions in biological systems.
  • Functional Groups : Replacement of the hydroxyl group with a ketone (as in ) eliminates hydrogen-bonding capacity, altering solubility and reactivity.

Physicochemical Properties

  • Boiling Points : While direct data are unavailable, branching and halogenation trends from suggest that increased molecular weight and halogen presence (Cl, F) elevate boiling points relative to simpler alcohols like propan-1-ol .

Biological Activity

3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C10H12ClFNO
  • Molecular Weight : Approximately 203.64 g/mol
  • Functional Groups : Contains an amino group, hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms.

The presence of halogen substituents on the phenyl ring enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogenated phenyl ring improves membrane permeability. Preliminary studies suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

In Vitro Studies

Recent research has highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has shown promise in inhibiting tyrosinase activity, a target for skin disorders and pigmentation issues. The compound's inhibitory effects were compared with known inhibitors like kojic acid, demonstrating significant potency with IC50 values ranging from 2.96 to 10.65 μM across various derivatives .

CompoundIC50 Value (μM)Activity
This compound2.96 - 10.65Tyrosinase inhibition
Kojic AcidReferenceStandard inhibitor

Case Studies

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Continuous flow chemistry techniques are often employed to enhance yield and efficiency during production . The general synthetic route can be summarized as follows:

  • Starting Materials : Begin with appropriate halogenated phenyl compounds.
  • Amination Reaction : Introduce the amino group through nucleophilic substitution or reductive amination.
  • Hydroxylation : Incorporate the hydroxyl group via selective reduction methods.

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